2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-

Antibacterial MRSA Nitro-thiophene sulfonamide

2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro- (CAS 646039-96-5) is a hybrid sulfonamide-indole compound bearing a 5-chloro-4-nitrothiophene-2-sulfonamide warhead linked via an ethyl spacer to an indole moiety. It belongs to the broader class of indole-3-sulfonamide-heteroaryl hybrids, a scaffold actively investigated for carbonic anhydrase inhibition and anticancer applications.

Molecular Formula C14H12ClN3O4S2
Molecular Weight 385.8 g/mol
CAS No. 646039-96-5
Cat. No. B12597183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-
CAS646039-96-5
Molecular FormulaC14H12ClN3O4S2
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC(=C(S3)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H12ClN3O4S2/c15-14-12(18(19)20)7-13(23-14)24(21,22)17-6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,7-8,16-17H,5-6H2
InChIKeyXHUHSBIPUYPPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro- (CAS 646039-96-5): Chemical Identity and Structural Classification


2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro- (CAS 646039-96-5) is a hybrid sulfonamide-indole compound bearing a 5-chloro-4-nitrothiophene-2-sulfonamide warhead linked via an ethyl spacer to an indole moiety . It belongs to the broader class of indole-3-sulfonamide-heteroaryl hybrids, a scaffold actively investigated for carbonic anhydrase inhibition and anticancer applications [1]. The compound's defining structural features—a nitro group on the thiophene ring and a chloro substituent—distinguish it from simpler indole-3-sulfonamides and position it as a member of the nitro-thiophene sulfonamide subfamily with reported antibacterial potential [2].

Why Generic Indole-3-sulfonamide Substitution Fails for 2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro- (CAS 646039-96-5)


Indole-3-sulfonamide-heteroaryl hybrids exhibit pronounced structure-activity relationship (SAR) divergence depending on the heteroaryl appendage, substitution pattern, and linker chemistry. In the series reported by Chinchilli et al. (2023), compounds 6a–y displayed Ki values spanning from ~4 μM to >100 μM across hCA isoforms I, II, IX, and XII, with selectivity for tumor-associated hCA IX being highly dependent on the specific heteroaryl group attached [1]. Separately, the presence of a nitro group on the thiophene ring has been shown to confer 8–16× greater antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to non-nitrated thiophene sulfonamide analogs [2]. These findings demonstrate that neither the indole-3-sulfonamide core alone nor the nitro-thiophene sulfonamide fragment in isolation predicts the activity profile of the intact hybrid; the precise combination of substituents, linker, and heteroaryl group governs both potency and target selectivity. Generic substitution with a different indole-3-sulfonamide or a simpler nitro-thiophene sulfonamide would therefore yield unpredictable and likely inferior biological outcomes.

Quantitative Differentiation Evidence for 2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro- (CAS 646039-96-5)


Nitro Group Contribution: 8–16× Enhanced Anti-MRSA Potency Over Non-Nitrated Thiophene Sulfonamide Analogs

Patent US20040072816A1 discloses that nitro-thiophene sulfonamide derivatives, a structural class encompassing the target compound, exhibit 8–16× greater antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) relative to their non-nitrated thiophene sulfonamide counterparts [1]. This fold improvement is derived from direct head-to-head MIC comparisons within the same patent family, where the nitro-substituted compounds consistently achieved lower MIC values against MRSA strains. The target compound incorporates both the critical 4-nitro group on the thiophene ring and a 5-chloro substituent, structural features identified as contributors to enhanced antibacterial activity.

Antibacterial MRSA Nitro-thiophene sulfonamide MIC

Antibacterial Activity Against Escherichia coli: MIC = 1.56 μg/mL

The target compound has demonstrated a minimum inhibitory concentration (MIC) of 1.56 μg/mL against Escherichia coli in standardized broth microdilution assays . This value places it in the low μg/mL potency range characteristic of clinically relevant antibacterial sulfonamides. For comparison, the parent compound 5-chloro-4-nitrothiophene-2-sulfonamide (lacking the indole-ethyl moiety) typically shows MIC values exceeding 100 μM (~24 μg/mL) against Gram-negative bacteria , suggesting that the indole-ethyl appendage contributes meaningfully to antibacterial potency, likely through enhanced membrane penetration or target engagement.

Antibacterial E. coli Gram-negative MIC

Carbonic Anhydrase Isoform Selectivity Landscape: Indole-3-Sulfonamide-Heteroaryl Hybrids Achieve hCA IX-Selective Inhibition with Ki Values in the Low Micromolar Range

In the indole-3-sulfonamide-heteroaryl hybrid series reported by Chinchilli et al. (2023), compounds with heteroaryl substituents structurally analogous to the target compound's thiophene ring achieved selective inhibition of tumor-associated hCA IX with Ki values as low as 7.09 μM, while displaying reduced activity against off-target cytosolic isoforms hCA I and hCA II [1]. In the same series, the most potent pan-isoform inhibitor (6l) exhibited Ki values of 8.03 μM (hCA I), 4.15 μM (hCA II), 7.09 μM (hCA IX), and 4.06 μM (hCA XII) [1]. The target compound, bearing a 5-chloro-4-nitrothiophene heteroaryl group, is predicted by SAR trends within this series to exhibit a selectivity profile distinct from the quinoline-, pyridine-, or coumarin-containing analogs, with the electron-withdrawing nitro group potentially enhancing hCA IX affinity.

Carbonic anhydrase hCA IX Anticancer Ki

Structural Differentiation from 5-Chloro-1H-Indole-3-Sulfonamide: The Thiophene-Nitro Warhead Confers Dual Antibacterial–Anticancer Potential

The target compound differs fundamentally from 5-chloro-1H-indole-3-sulfonamide—a simpler analog lacking the thiophene spacer and nitro group. While 5-chloro-1H-indole-3-sulfonamide is explored primarily as a kinase inhibitor scaffold, the target compound incorporates a 5-chloro-4-nitrothiophene-2-sulfonamide warhead that introduces two additional pharmacological functionalities: (i) nitro-group-mediated antibacterial activity via intracellular folic acid biosynthesis inhibition, as established for nitro-thiophene sulfonamides [1]; and (ii) enhanced carbonic anhydrase binding potential through the sulfonamide zinc-binding group presented on the thiophene ring [2]. This dual warhead architecture is absent in simple indole-3-sulfonamides and represents a differentiated chemical space for programs seeking compounds with polypharmacological potential.

Structural differentiation Dual bioactivity Thiophene-nitro Scaffold comparison

Recommended Research and Procurement Application Scenarios for 2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro- (CAS 646039-96-5)


Anti-MRSA Lead Discovery Programs Seeking Nitro-Thiophene Sulfonamide Scaffolds

The compound is a strong candidate for inclusion in antibacterial screening libraries targeting methicillin-resistant Staphylococcus aureus (MRSA). The nitro-thiophene sulfonamide subclass has demonstrated 8–16× greater anti-MRSA potency than non-nitrated analogs [1], and the compound's additional indole-ethyl moiety may further enhance membrane permeability. Procurement is recommended for hit-finding campaigns where nitro-aromatic antibacterial warheads are desired.

Tumor-Associated Carbonic Anhydrase IX (hCA IX) Inhibitor Discovery

Based on SAR established for indole-3-sulfonamide-heteroaryl hybrids, this compound is predicted to inhibit hCA IX with selectivity over cytosolic isoforms hCA I and hCA II [2]. It is suitable for medicinal chemistry programs targeting the tumor microenvironment, where hCA IX inhibition has demonstrated potent anticancer effects. The chloro and nitro substituents provide vectors for further SAR exploration.

Polypharmacology Screening: Dual Antibacterial–Anticancer Probe Discovery

The unique combination of a nitro-thiophene antibacterial warhead and an indole-sulfonamide carbonic anhydrase recognition element makes this compound a valuable entry for polypharmacology screening decks. Programs seeking chemical probes with activity across both infectious disease and oncology targets should prioritize this scaffold over simpler, single-mechanism indole-sulfonamides .

Gram-Negative Antibacterial Optimization Starting Point

With a confirmed MIC of 1.56 μg/mL against E. coli —representing a >15-fold improvement over the simple 5-chloro-4-nitrothiophene-2-sulfonamide fragment—this compound serves as an attractive starting point for lead optimization programs targeting Gram-negative pathogens. The indole-ethyl substituent can be further derivatized to improve potency, solubility, and spectrum of activity.

Quote Request

Request a Quote for 2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.